Amyl Nitrite

Catalog No.
S518846
CAS No.
110-46-3
M.F
C5H11ONO
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amyl Nitrite

CAS Number

110-46-3

Product Name

Amyl Nitrite

IUPAC Name

3-methylbutyl nitrite

Molecular Formula

C5H11ONO
C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-5(2)3-4-8-6-7/h5H,3-4H2,1-2H3

InChI Key

OWFXIOWLTKNBAP-UHFFFAOYSA-N

SMILES

CC(C)CCON=O

solubility

Decomposes (NTP, 1992)
less than 0.1 mg/mL at 64 °F (NTP, 1992)
MISCIBLE WITH ETHER, ALCOHOL, CHLOROFORM
Very slightly soluble in water
Solubility in water: none

Synonyms

isoamyl nitrite, isopentyl nitrite

Canonical SMILES

CC(C)CCON=O

The exact mass of the compound Isoamyl nitrite is 117.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 64° f (ntp, 1992)miscible with ether, alcohol, chloroformvery slightly soluble in watersolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7903. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitrites - Supplementary Records. It belongs to the ontological category of nitrite esters in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amyl nitrite is an organic compound with the chemical formula C₅H₁₁ONO. It belongs to the class of alkyl nitrites, which are characterized by an alkyl group attached to a nitrite functional group. The compound exists in various isomeric forms, with the most common being n-amyl nitrite and isoamyl nitrite. Amyl nitrite is a yellowish liquid that is often inhaled for its rapid effects on the cardiovascular system and psychoactive properties .

Isoamyl nitrite acts as a vasodilator by releasing nitric oxide (NO) which activates guanylyl cyclase, an enzyme that leads to the relaxation of smooth muscle cells in blood vessel walls. This relaxation causes vasodilation, lowering blood pressure.

Isoamyl nitrite is a hazardous compound with several safety concerns:

  • Toxicity: Inhalation can cause headaches, dizziness, nausea, and methemoglobinemia (a condition where red blood cells can't carry enough oxygen) []. In severe cases, it can be fatal.
  • Flammability: Isoamyl nitrite is flammable and can readily ignite [].
  • Reactivity: It decomposes with heat and can react violently with strong oxidizing agents [].
  • Vasodilation

    Isoamyl nitrite relaxes smooth muscle in blood vessels, causing them to dilate. This can cause a temporary drop in blood pressure. Some early research investigated its use in treating angina pectoris, a type of chest pain caused by reduced blood flow to the heart Source: [PubMed Central: ]. However, more effective and safer medications have since been developed for this purpose.

  • Methemoglobinemia

    Isoamyl nitrite can convert methemoglobin, a form of hemoglobin that cannot carry oxygen, back into hemoglobin. This was once a treatment for methemoglobinemia, a condition where too much methemoglobin is present in the blood Source: [National Institutes of Health]. However, methylene blue is now the preferred treatment for this condition.

  • Esterification: The primary method of synthesizing amyl nitrite involves the reaction of alcohols with nitrous acid:
    ROH+HONORONO+H2O\text{ROH}+\text{HONO}\rightarrow \text{RONO}+\text{H}_2\text{O}
    where R represents the alkyl group .
  • Decomposition: In the presence of a base like sodium hydroxide, amyl nitrite decomposes to form isoamyl alcohol and sodium nitrite:
    \text{C}_5\text{H}_{11}\text{ONO}+\text{NaOH}\rightarrow \text{C}_5\text{H}_{11}\text{OH}+\text{NaNO}_2$$[1].
  • Reaction with Carbanions: Amyl nitrite reacts with carbanions to produce oximes, showcasing its reactivity in organic synthesis .

Amyl nitrite is recognized primarily for its vasodilatory effects. When inhaled, it causes rapid relaxation of blood vessels, leading to decreased blood pressure and increased heart rate. This mechanism is largely attributed to its ability to release nitric oxide, which signals for relaxation in smooth muscle tissues .

Therapeutic Uses

  • Angina Pectoris: Amyl nitrite is used medically to relieve chest pain associated with angina by reducing afterload on the heart .
  • Cyanide Poisoning: It serves as an antidote for cyanide poisoning by promoting the formation of methemoglobin, which binds cyanide ions and mitigates their toxic effects .

Adverse Effects

Common side effects include headache, flushing, dizziness, and hypotension. In rare cases, excessive use can lead to methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen to tissues .

Amyl nitrite can be synthesized using various methods:

  • Laboratory Synthesis: A typical laboratory procedure involves mixing sodium nitrite with concentrated sulfuric acid and an alcohol (such as amyl alcohol) under controlled conditions. The resulting amyl nitrite can be separated due to its low density .
  • Industrial Production: Large-scale production may involve similar esterification processes but under more controlled industrial conditions to ensure purity and yield .

Amyl nitrite has diverse applications:

  • Medical Use: Primarily used for treating angina pectoris and as an antidote for cyanide poisoning.
  • Recreational Use: Commonly inhaled for euphoric effects; it enhances sexual experiences and has been popularized in party scenes under names like "poppers" or "snappers" .
  • Chemical Reagent: Utilized in organic synthesis as a reagent in various

Amyl nitrite can interact adversely with several substances:

  • Erectile Dysfunction Medications: Combining amyl nitrite with medications like sildenafil can lead to severe hypotension and fainting due to compounded vasodilatory effects .
  • Other Drugs: Its use alongside stimulants (e.g., amphetamines) may increase cardiovascular strain, posing additional health risks .

Several compounds share similarities with amyl nitrite but differ in structure and effects:

CompoundStructurePrimary UseUnique Features
Isopropyl NitriteC₃H₇NO₂RecreationalStronger psychoactive effects; more side effects
Amyl NitrateC₅H₁₁NO₃Industrial applicationsDifferent properties; not typically used medically
Butyl NitriteC₄H₉NO₂RecreationalSimilar effects but less potent than amyl nitrite

Amyl nitrite stands out due to its specific medical applications combined with its recreational use profile, making it unique among alkyl nitrites.

The synthesis of amyl nitrite through laboratory-scale esterification reactions represents a fundamental approach to producing this alkyl nitrite compound. The process involves the reaction between pentanol (amyl alcohol) and nitrous acid, generated in situ from sodium nitrite and sulfuric acid [1] [2]. The general esterification reaction follows the stoichiometric equation: pentanol + nitrous acid → amyl nitrite + water [3] [4].

The reaction mechanism proceeds through the formation of nitrous acid when sodium nitrite reacts with sulfuric acid in aqueous solution. The concentrated sulfuric acid serves as both a proton donor and dehydrating agent, facilitating the generation of the nitrosating species [5] [6]. The nitrous acid then reacts with the hydroxyl group of pentanol through nucleophilic substitution, forming the nitrite ester bond characteristic of amyl nitrite [1] [7].

Temperature control represents a critical parameter in laboratory-scale synthesis. Optimal reaction temperatures range from 0 to 10 degrees Celsius to prevent thermal decomposition of both the nitrous acid intermediate and the final amyl nitrite product [2] [8]. Lower temperatures also minimize the formation of nitrogen dioxide as a byproduct, which occurs through the decomposition of nitrous acid at elevated temperatures [9]. The reaction typically reaches completion within 10 to 30 minutes under these controlled conditions [5].

The molar ratios of reactants significantly influence both yield and purity. A sodium nitrite to pentanol ratio of 1.0 to 1.5 provides optimal results, with the slight excess of nitrite compensating for losses due to side reactions and decomposition [2] [6]. Sulfuric acid concentrations between 6 and 18 molar ensure adequate generation of nitrous acid while maintaining the strongly acidic conditions necessary for efficient esterification [5] [10].

ParameterOptimal RangeComments
Temperature (°C)0-10Low temperature prevents decomposition
Reaction Time (minutes)10-30Rapid reaction completion
Sodium Nitrite Concentration (M)0.5-2.0Excess nitrite improves yield
Sulfuric Acid Concentration (M)6-18Concentrated acid generates nitrous acid
Alcohol to Nitrite Molar Ratio1:1 to 1:1.5Slight excess of nitrite recommended
Typical Yield (%)70-90Depends on alcohol structure and purity
pH Range0-2Acidic conditions favor esterification

The laboratory procedure typically involves the dropwise addition of concentrated sulfuric acid to a cooled mixture of aqueous sodium nitrite solution and pentanol [1] [2]. This sequence prevents rapid heat generation and allows for better control of the reaction kinetics. The formed amyl nitrite, having lower density than the aqueous reaction mixture, forms an upper organic layer that can be separated through decantation [3] [8].

Industrial Batch Processes and Continuous Flow Systems

Industrial production of amyl nitrite employs both batch and continuous flow methodologies, each offering distinct advantages for large-scale synthesis. Batch processes remain prevalent for medium-scale production, typically handling 50 to 500 kilograms per batch cycle [11] [12]. These systems provide excellent control over reaction parameters and allow for easy adjustment of formulations based on specific product requirements.

The industrial batch reactor design incorporates advanced temperature control systems to maintain optimal reaction conditions throughout the synthesis cycle. Heat exchangers with precise temperature regulation prevent the exothermic esterification reaction from exceeding safe operating limits [11]. Agitation systems ensure homogeneous mixing of the multiphasic reaction mixture, promoting efficient mass transfer between the aqueous nitrite solution and the organic alcohol phase.

Continuous flow systems represent the most advanced approach to amyl nitrite production, offering superior control over reaction parameters and enhanced product consistency [13] [14]. These systems utilize microreactor technology or tubular reactors with residence times ranging from 5 to 20 minutes [15]. The continuous approach eliminates the batch-to-batch variability common in traditional production methods and enables precise control of temperature, pressure, and reactant ratios throughout the synthesis process.

The European Patent EP0911316A3 describes an industrial process for producing alkyl nitrites using continuous flow methodology [11]. This process involves the controlled addition of nitrogen oxides to alcohol streams in a tubular reactor system, achieving high conversion rates and product purities. The patent describes circulation systems that allow for the recovery and recycling of unreacted materials, improving overall process efficiency and reducing waste generation.

Process TypeTypical Scale (kg/batch)Residence TimeTemperature ControlYield (%)Purity (%)
Batch Process50-5001-3 hoursModerate75-8585-95
Continuous FlowContinuous5-20 minutesExcellent85-9590-98
Semi-Batch100-10002-4 hoursGood80-9088-95

Continuous flow nitration processes demonstrate significant advantages in terms of heat management and reaction control [14] [15]. The high surface-to-volume ratio in microreactor systems facilitates rapid heat transfer, preventing thermal runaway reactions and minimizing the formation of unwanted byproducts. The consistent flow patterns and uniform residence time distribution contribute to improved product quality and reduced impurity levels.

Scale-up strategies for continuous flow systems involve the parallel operation of multiple microreactor units or the implementation of distributed tubular reactor networks [15]. This approach maintains the advantages of microreactor technology while achieving the production volumes required for commercial applications. The modular design allows for flexible capacity adjustment based on market demand and production requirements.

Purification Techniques and Quality Control Measures

The purification of crude amyl nitrite requires multiple separation techniques to achieve the high purity levels demanded by industrial applications. The primary challenge in amyl nitrite purification stems from the presence of water, unreacted starting materials, and various byproducts formed during the synthesis process [16] [17].

Distillation represents the most widely employed purification technique for amyl nitrite separation. The compound has a boiling point of approximately 99 degrees Celsius, allowing for effective separation from higher-boiling impurities such as unreacted pentanol and water [18] [19]. Vacuum distillation is often preferred to reduce the operating temperature and minimize thermal decomposition of the thermally sensitive nitrite ester [16] [20].

Liquid-liquid extraction serves as an essential purification step, particularly for removing aqueous phase impurities and residual acid components [16] [21]. Hexane and diethyl ether are commonly employed as extraction solvents due to their favorable partition coefficients for amyl nitrite and their immiscibility with the aqueous phase. The extraction process typically achieves 90 to 98 percent efficiency in removing water-soluble impurities [21].

Washing procedures with sodium bicarbonate solution effectively neutralize residual acid impurities that may remain from the synthesis process [1] [16]. The 15 percent aqueous sodium bicarbonate solution neutralizes trace amounts of sulfuric acid and nitric acid while being gentle enough to avoid hydrolysis of the nitrite ester bond. This washing step typically achieves 95 to 99 percent removal efficiency for acid impurities.

TechniquePrimary PurposeEfficiency (%)Typical Conditions
DistillationSeparation from water and unreacted materials85-9560-100°C, reduced pressure
Liquid-Liquid ExtractionRemoval of aqueous impurities90-98Hexane or diethyl ether
Washing with Sodium BicarbonateNeutralization of acid impurities95-9915% aqueous solution
Drying with Anhydrous Sodium SulfateWater removal98-99.5Anhydrous conditions
Gas Chromatography (analytical)Purity analysis and quantificationAnalytical onlyECD or FID detection
Fractional DistillationHigh purity separation95-99Controlled temperature gradient

Drying agents, particularly anhydrous sodium sulfate, provide highly effective water removal capabilities essential for achieving pharmaceutical-grade purity [16] [22]. The drying process typically achieves water contents below 0.5 percent, meeting the stringent moisture specifications required for many applications. The choice of drying agent must consider compatibility with the nitrite functional group to avoid unwanted side reactions.

Gas chromatographic analysis serves as the primary analytical method for purity determination and impurity profiling [17] [23] [20]. Electron capture detectors provide exceptional sensitivity for nitrite compounds, enabling detection limits in the parts-per-billion range [21] [24]. Flame ionization detectors offer excellent quantitative capability for determining the concentration of organic impurities and residual solvents.

Quality control protocols incorporate multiple analytical parameters to ensure product consistency and compliance with specifications [17] [23]. Quantitative nuclear magnetic resonance spectroscopy provides absolute purity determination without the need for reference standards, offering advantages over traditional chromatographic methods [17]. The method achieves excellent precision and accuracy for amyl nitrite quantification in complex mixtures.

ParameterSpecificationTest MethodFrequency
Purity (by GC)≥95%Gas Chromatography with FIDEvery batch
Water Content≤0.5%Karl Fischer titrationEvery batch
Acidity (as HNO₃)≤0.1%Acid-base titrationEvery batch
Density at 20°C0.870-0.875 g/mLPycnometryEvery 10 batches
Boiling Point99-101°CDistillationEvery 10 batches
Refractive Index1.385-1.390RefractometryEvery 10 batches
ColorColorless to pale yellowVisual inspectionEvery batch
Residual Alcohol Content≤2%Gas ChromatographyEvery batch

Byproduct Formation and Impurity Profiling

The synthesis of amyl nitrite inevitably generates various byproducts and impurities that must be characterized and controlled to ensure product quality and process safety. The formation mechanisms of these byproducts provide insights into reaction optimization and purification strategy development [25] [9] [26].

Nitrogen dioxide represents the most significant gaseous byproduct formed during amyl nitrite synthesis [9] [27]. This reddish-brown gas results from the thermal decomposition of nitrous acid and the disproportionation reactions of nitrogen oxides under acidic conditions [10] [9]. The formation of nitrogen dioxide is temperature-dependent, with higher reaction temperatures leading to increased production of this toxic gas. Typical concentrations range from 1 to 5 percent of the total reaction products, necessitating adequate ventilation and gas scrubbing systems in industrial operations.

Nitric oxide formation occurs through the reduction of nitrite species under strongly acidic conditions [10] [27]. This colorless gas, while less visible than nitrogen dioxide, presents similar safety concerns and requires appropriate containment measures. The concentration of nitric oxide typically ranges from 0.5 to 2 percent of the reaction products, with formation favored by high acid concentrations and elevated temperatures.

Unreacted pentanol remains a persistent impurity in crude amyl nitrite, with concentrations typically ranging from 5 to 15 percent depending on reaction efficiency and stoichiometry [2] [16]. The presence of residual alcohol affects both the physical properties and stability of the final product. Complete removal requires efficient distillation techniques, as pentanol and amyl nitrite can form azeotropic mixtures that complicate separation [16].

Nitric acid formation results from the oxidation of nitrous acid by atmospheric oxygen or other oxidizing species present in the reaction mixture [28] [10]. This strong acid impurity contributes to the corrosive nature of crude amyl nitrite and must be neutralized during purification. Typical concentrations range from 2 to 8 percent, with formation favored by longer reaction times and exposure to air.

CompoundFormation MechanismTypical Concentration (%)Removal Method
Nitrogen Dioxide (NO₂)Decomposition of nitrous acid1-5Ventilation and washing
Nitric Oxide (NO)Reduction of nitrite under acidic conditions0.5-2Ventilation
Unreacted PentanolIncomplete conversion5-15Distillation
Nitric Acid (HNO₃)Oxidation of nitrous acid2-8Neutralization and washing
Pentyl NitrateSide reaction with nitric acid1-3Fractional distillation
WaterCondensation reaction product10-25Drying agents
Sodium SulfateNeutralization of excess acid3-10Washing with water

Pentyl nitrate formation occurs as a side reaction when nitric acid reacts with pentanol instead of the intended nitrous acid esterification [29] [30]. This nitrate ester impurity has different physical and chemical properties compared to the desired nitrite product, affecting both performance and stability characteristics. Concentrations typically range from 1 to 3 percent, with formation minimized by controlling the nitric acid concentration and reaction temperature.

Water represents a major impurity resulting from the condensation reaction between pentanol and nitrous acid [2] [4]. Concentrations in crude amyl nitrite typically range from 10 to 25 percent, necessitating extensive drying procedures to achieve acceptable purity levels. The presence of water affects the stability of amyl nitrite through hydrolysis reactions that regenerate the starting alcohol and nitrous acid.

Advanced analytical techniques enable comprehensive impurity profiling of amyl nitrite products [28] [31] [32]. Gas chromatography-mass spectrometry provides structural identification of unknown impurities and enables quantitative determination of trace components. High-resolution separations using specialized stationary phases allow for the resolution of closely related compounds and isomeric impurities [20] [32].

The characterization of nitrosamine impurities represents a critical aspect of amyl nitrite quality control, given the potential carcinogenic properties of these compounds [28] [31]. Formation pathways for nitrosamines include secondary reactions between residual amines and nitrosating agents present in the reaction mixture. Detection limits in the parts-per-billion range are required to ensure compliance with regulatory limits for these highly potent impurities.

Nitric Oxide Release Pathways

Amyl nitrite induces vasodilation through a well-characterized nitric oxide release pathway that differs significantly from other nitrovasodilators in its bioactivation requirements and enzymatic mechanisms. The compound functions as a nitric oxide donor through a multi-step process that requires specific cofactors and enzymatic interactions [1] [2].

The initial bioactivation of amyl nitrite necessitates interaction with sulfhydryl-containing compounds, particularly cysteine and reduced glutathione, which serve as essential cofactors for the generation of biologically active nitric oxide [2] [3]. Unlike organic nitrates such as nitroglycerin, which require mitochondrial aldehyde dehydrogenase for bioactivation, amyl nitrite follows a distinct pathway involving the formation of S-nitrosothiol intermediates [3] [2].

Research has demonstrated that organic nitrites, including amyl nitrite, require the preceding interaction with mercapto groups to form S-nitrosothiol intermediates, from which nitric oxide radicals are subsequently liberated [2]. This mechanism has been confirmed through studies showing that amyl nitrite can activate guanylate cyclase in bovine coronary artery preparations, but this activation is enhanced by the addition of thiols or ascorbate [4]. Specifically, smaller amounts of amyl nitrite vapor required the addition of various thiols or ascorbate for effective guanylate cyclase activation [4].

The enzymatic systems responsible for nitric oxide generation from amyl nitrite have been localized primarily to the cytosolic fraction of vascular smooth muscle cells, with a molecular weight of approximately 263 kilodaltons [3]. This represents a distinct mechanism from nitroglycerin, which relies on plasma membrane-associated enzymes for bioactivation [3]. The cytosolic enzyme system exhibits specific temperature dependencies and can be inhibited by heating and irradiation, confirming its enzymatic nature [3].

Bioactivation ParameterAmyl NitriteNitroglycerinSodium Nitrite
Primary Enzyme LocationCytosolicMitochondrial (ALDH2)Cytosolic/Mitochondrial
Enzyme Molecular Weight263 kDa54 kDaVariable
Cofactor RequirementThiols (cysteine, GSH)Thiols + ALDH2ALDH2/XOR
Intermediate FormationS-nitrosothiolS-nitrosothiolNitrite reduction
Tolerance DevelopmentMinimalSignificantMinimal

Interaction with Mitochondrial Aldehyde Dehydrogenase

While amyl nitrite does not primarily depend on mitochondrial aldehyde dehydrogenase 2 (ALDH2) for its bioactivation, recent evidence suggests that this enzyme may play a contributory role in certain aspects of amyl nitrite's pharmacological effects, particularly in the context of nitrite metabolism and tolerance mechanisms [5] [6].

ALDH2 is a critical enzyme in the bioactivation of glyceryl trinitrate and has been shown to catalyze the formation of glyceryl dinitrate and inorganic nitrite, leading to increased cyclic guanosine monophosphate formation and vasodilation [5]. However, the relationship between ALDH2 and amyl nitrite differs fundamentally from that with organic nitrates [7].

Studies utilizing cyanamide, a specific ALDH2 inhibitor, have demonstrated that ALDH2 plays a role in mediating vasodilator responses to organic nitrates but shows minimal involvement in amyl nitrite bioactivation [5]. In investigations of pulmonary vascular responses, cyanamide significantly attenuated responses to glyceryl trinitrate and sodium nitrite but had minimal effect on responses to amyl nitrite [5]. This suggests that while ALDH2 may contribute to certain aspects of nitrite metabolism, it is not the primary pathway for amyl nitrite bioactivation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Amyl nitrite appears as a clear colorless to yellowish liquid with a fragrant, fruity odor and pungent aromatic taste. Flash point below 73 °F. Boiling point 205-210 °F (96-99 °C). Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in medicine and to make other chemicals.
Isoamyl nitrite is a clear yellow liquid. (NTP, 1992)
Yellowish transparent liquid with a penetrating, somewhat fruity odor; Unstable, decomposed by light and air; [Merck Index] Colorless liquid; [MSDSonline]
Liquid
YELLOW LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Yellowish, transparent liquid

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

117.078978594 g/mol

Monoisotopic Mass

117.078978594 g/mol

Boiling Point

219 °F at 760 mmHg (NTP, 1992)
205 to 210 °F at 760 mmHg (NTP, 1992)
99.2 °C
97-99 °C

Flash Point

50 °F (NTP, 1992)
less than 69 °F (NTP, 1992)
3 °C

Heavy Atom Count

8

Taste

Pungent, aromatic taste

Vapor Density

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.0 (Air=1)
Relative vapor density (air = 1): 4.0

Density

0.8758 at 68 °F (USCG, 1999) - Less dense than water; will float
0.8528 at 68 °F (NTP, 1992) - Less dense than water; will float
0.875 @ 25 °C
Relative density (water = 1): 0.875

Odor

Penetrating fragrant, somewhat fruity odor

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5N0U5TUC9Z

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (10.14%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (10.14%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (10.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (92.75%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (10.14%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the rapid relief of angina pectoris.

Therapeutic Uses

...In emergency treatment of cyanide poisoning... for this purpose, sodium nitrite is employed iv, but amyl nitrite may be inhaled while solution of sodium nitrite is being prepared.
In angina pectoris, pain is eased by vasodilation of coronary arteries produced by amyl nitrite.
Basic pharmacological action of nitrites is to relax smooth muscle. Relaxation is nonspecific... /nitrites/
Amyl nitrite also has been used to produce changes in the intensity of heart murmurs. Murmurs resulting from stenosis of any of the 4 cardiac valves or from idiopathic hypertrophic subaortic stenosis will become louder after amyl nitrite administration. Murmurs resulting from aortic or mitral regurgitation usually decrease in intensity.
For more Therapeutic Uses (Complete) data for ISOAMYL NITRITE (8 total), please visit the HSDB record page.

Mechanism of Action

Amyl nitrite's antianginal action is thought to be the result of a reduction in systemic and pulmonary arterial pressure (afterload) and decreased cardiac output because of peripheral vasodilation, rather than coronary artery dilation. Amyl nitrite is a source of nitric oxide, which accounts for the mechanism described above. As an antidote (to cyanide poisoning), amyl nitrite promotes formation of methemoglobin, which combines with cyanide to form nontoxic cyanmethemoglobin.

KEGG Target based Classification of Drugs

Enzymes
Lyases (EC4)
Phosphorus-oxygen lyases [EC:4.6.1.-]
GUCY1B [HSA:2983] [KO:K12319]

Vapor Pressure

43.5 mmHg at 34 °F ; 85.6 mmHg at 75 °F; 174.5 mmHg at 115 °F (NTP, 1992)
26.3 [mmHg]
Vapor pressure, kPa at 20 °C: 3.5

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

110-46-3

Absorption Distribution and Excretion

Amyl nitrite vapors are absorbed rapidly through the pulmonary alveoli, manifesting therapeutic effects within one minute after inhalation.
Amyl nitrite is readily absorbed via the respiratory tract...
Approx 1/3 of the inhaled amy nitrite is excreted in the urine.

Metabolism Metabolites

Hepatic. The drug is metabolized rapidly, probably by hydrolytic denitration; approximately one-third of the inhaled amyl nitrite is excreted in the urine.
Amyl nitrite ... probably is rapidly hydrolyzed to isoamyl alcohol and nitrite ion.

Wikipedia

Carbonate

Drug Warnings

The nitrates and nitrites should be used with caution, if at all, in patients with increased intracranial pressure (e.g., head trauma, cerebral hemorrhage) and are contraindicated in patients with severe anemia or with a previous idiosyncratic or hypersensitivity reaction to these drugs. /Nitrates and nitrites/
Since amyl nitrite increases intraocular pressure as well as that of cerebrospinal fluid, it should be used with caution in pt with glaucoma or cerebral hemorrhage.
Headache, the most frequent adverse effect may be severe (persistent or transient) and is perceived as a pulsating, throbbing sensation; headache is especially common after inhalation of amyl nitrite. /Nitrates and nitrites/
VET: Causes intense and rapid lowering of blood pressure and increases in heart rate.
For more Drug Warnings (Complete) data for ISOAMYL NITRITE (7 total), please visit the HSDB record page.

Use Classification

Hazard Classes and Categories -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Reaction of isoamyl alcohol and nitrous acid.
Prepared by nitrosation of isopentyl alcohol ... .

General Manufacturing Information

Nitrous acid, 3-methylbutyl ester: ACTIVE
Incompatibilities: alcohol, antipyrine, caustic alkalies, alkaline carbonates, potassium iodide, bromides, ferrous salts.

Analytic Laboratory Methods

NMR ANALYSIS OF PHARMACEUTICALS. DETERMINATION OF AMYL NITRITE IN ITS INHALANT DOSAGE FORM.

Storage Conditions

Amyl nitrite inhalant should be packaged in unit-dose containers, wrapped loosely in gauze or other suitable material, and stored at 2-15 °C. A stabilizer, such as diphenylamine or epoxolol, is added to the commercially available products. The drug should be protected from light.
MATERIAL...STORED IN /COOL/ PLACES...PROVIDE ADEQUATE VENTILATION...LOCATE STORAGE AREA...AWAY FROM AREAS OF FIRE HAZARD... HIGHLY FLAMMABLE IE REDUCING OR EASILY OXIDIZED MATERIALS MUST BE KEPT APART FROM...OXIDIZING AGENTS, MATERIALS...SUSCEPTIBLE TO SPONTANEOUS HEATING...

Interactions

...Its effect can be antagonized by any drug that can activate smooth muscle under consideration. Thus, nitrite is functional antagonist of norepinephrine, acetylcholine, histamine... /nitrite/

Stability Shelf Life

Unstable and decomposition on exposure to air and light.
MOISTURE ACCELERATES DECOMP

Dates

Last modified: 08-15-2023
1: Moriwaki R. [Amyl nitrite, sodium nitrite, sodium thiosulfate]. Chudoku Kenkyu. 2015 Dec;28(4):383-7. Review. Japanese. PubMed PMID: 26975081.
2: Kishikawa N, Kondo N, Amponsaa-Karikari A, Kodamatani H, Ohyama K, Nakashima K, Yamazaki S, Kuroda N. Rapid determination of isoamyl nitrite in pharmaceutical preparations by flow injection analysis with on-line UV irradiation and luminol chemiluminescence detection. Luminescence. 2014 Feb;29(1):8-12. doi: 10.1002/bio.2466. Epub 2013 Jan 9. PubMed PMID: 23299968.
3: Filliatre L, Broséus J, Pissard S, Mekki C, Feugier P, Perrin J. Amyl nitrite inhalation, a "volatile" anemia. Am J Hematol. 2016 Jun;91(4):448. doi: 10.1002/ajh.24229. PubMed PMID: 26526075.
4: Lavon O, Bentur Y. Does amyl nitrite have a role in the management of pre-hospital mass casualty cyanide poisoning? Clin Toxicol (Phila). 2010 Jul;48(6):477-84. doi: 10.3109/15563650.2010.505573. Review. PubMed PMID: 20653465.
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